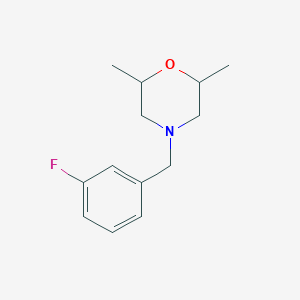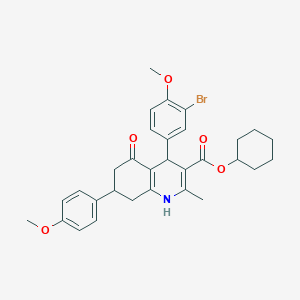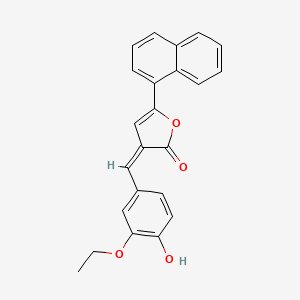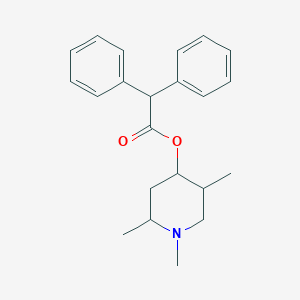
4-(3-fluorobenzyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluorobenzyl)-2,6-dimethylmorpholine is a synthetic compound that is used in scientific research for its unique properties and potential applications. This compound is commonly referred to as FDBDM and has been the subject of numerous studies in recent years. In
科学的研究の応用
FDBDM has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where FDBDM has been shown to have a selective affinity for certain types of dopamine receptors. This makes it a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Another area of research where FDBDM has shown potential is in the study of cancer. Recent studies have shown that FDBDM has anti-cancer properties and can inhibit the growth of certain types of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
作用機序
The mechanism of action of FDBDM is not fully understood, but it is believed to act as a selective dopamine receptor antagonist. This means that it binds to certain dopamine receptors in the brain and blocks their activity. This can have a range of effects on the body, depending on the specific receptors that are affected.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FDBDM are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific dopamine receptors that are affected. Some of the potential effects of FDBDM include changes in dopamine signaling, alterations in neurotransmitter release, and changes in gene expression.
実験室実験の利点と制限
One of the main advantages of FDBDM is its selectivity for certain dopamine receptors. This makes it a valuable tool for studying the role of dopamine in various neurological disorders and for developing new treatments for these conditions. However, there are also some limitations to using FDBDM in lab experiments. For example, it can be difficult to control the dose and duration of exposure, and there may be individual differences in how different subjects respond to the compound.
将来の方向性
There are many potential future directions for research on FDBDM. Some of the most promising areas of research include further exploration of its anti-cancer properties, as well as its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the development of new compounds based on the structure of FDBDM that could have even greater selectivity and efficacy. Overall, FDBDM is a valuable tool for scientific research and has the potential to lead to new discoveries and treatments in a variety of fields.
合成法
FDBDM is synthesized through a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base catalyst. The resulting product is purified through a series of chromatography steps to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
特性
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKUPBBKSQXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)


![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)



![5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162265.png)